molecular formula C11H14O3 B1347327 Methyl 3-(benzyloxy)propanoate CAS No. 4126-60-7

Methyl 3-(benzyloxy)propanoate

Cat. No. B1347327
CAS RN: 4126-60-7
M. Wt: 194.23 g/mol
InChI Key: PLLAGNDLRNXFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)propanoate is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 284.2°C at 760 mmHg . The compound should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Synthesis and Biological Activity

  • Methyl 3-(benzyloxy)propanoate and its derivatives have been synthesized and tested for biological activity. For instance, certain synthesized compounds showed moderate activity against bacterial strains and were active against Candida albicans (Hachama et al., 2013).

Corrosion Inhibition

  • The compound has been studied as a corrosion inhibitor, particularly for carbon steel in acidic solutions. Its efficiency as a corrosion inhibitor increases with concentration (Hachama et al., 2016).

Protection of Alcohols

  • This compound is involved in the protection of alcohols, a process crucial in synthetic organic chemistry. It's used in various synthesis and coupling reactions (Poon et al., 2007).

Prodrug Synthesis

  • It has been used in the synthesis of ester prodrugs, aiming to reduce toxicity in oral treatments for chronic inflammation (Mazumder et al., 2021).

Organic Synthesis

  • This compound plays a role in the synthesis of organic compounds like butenyl phenyl sulfone, which are key in various chemical processes (Enders et al., 2003).

Imaging of Hypoxia

  • This compound is used in the synthesis of radiotracers for PET imaging, specifically in the detection of hypoxic tumor tissue (Malik et al., 2012).

Precursor for Polymers

  • It's a precursor in the synthesis of important compounds like methyl propanoate, which has applications in the production of polymers (van Beek et al., 2014).

Tobacco Flavoring

  • This compound derivatives have been used in synthesizing compounds like octahydro-2H-1-benzopyran-2-one, an additive in tobacco flavoring (Yu, 2010).

Catalysis

  • It has been utilized in the development of catalysts for the production of methyl propanoate via specific chemical reactions (Clegg et al., 1999).

Safety and Hazards

Methyl 3-(benzyloxy)propanoate is classified under the GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-(benzyloxy)propanoate is currently unknown due to the lack of specific information regarding its interaction with its targets . More detailed studies are required to elucidate how this compound interacts with its targets and the resulting changes that occur.

properties

IUPAC Name

methyl 3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLAGNDLRNXFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290364
Record name Methyl 3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4126-60-7
Record name 4126-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzyloxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzyloxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzyloxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzyloxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(benzyloxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzyloxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.